molecular formula C20H17N5O2S B2633871 N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide CAS No. 1358825-55-4

N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide

Cat. No. B2633871
CAS RN: 1358825-55-4
M. Wt: 391.45
InChI Key: SWNOMPDWAGPSHX-UHFFFAOYSA-N
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Description

“N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide” is a complex organic compound . It belongs to the class of aromatic ketones .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinoxaline core, which is a nitrogenous heterocyclic moiety . The InChI code for a similar compound is provided as 1S/C13H12N4O2S/c1-8-15-16-12-13 (20-7-11 (18)19-2)14-9-5-3-4-6-10 (9)17 (8)12/h3-6H,7H2,1-2H3 .

Scientific Research Applications

Synthesis and Positive Inotropic Activity

A series of acetamides, including derivatives similar to N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide, were synthesized and evaluated for their positive inotropic activity. This involved measuring the left atrium stroke volume on isolated rabbit heart preparations. Compounds from this class exhibited significant inotropic effects, showing favorable activity compared with standard drugs like milrinone. The evaluation also included assessing the chronotropic effects of these compounds, providing insights into their potential therapeutic applications (Wu et al., 2012), (Zhang et al., 2008), (Li et al., 2008), (Ye et al., 2011).

Anticancer Activity

A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the structure of N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide, were designed and synthesized to meet structural requirements essential for anticancer activity. These derivatives showed significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

Synthesis of Complex Molecules

The compound and its derivatives have been involved in the synthesis of complex molecules, showcasing their versatility in chemical synthesis. For instance, derivatives of N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide were used to form methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing the compound's utility in generating structurally diverse molecules (Fathalla, 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not available, triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, exhibiting a wide range of biological activities .

Future Directions

Triazole compounds, including triazoloquinoxalines, have been the focus of much research due to their wide range of biological activities . Future research could explore the potential applications of “N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide” in various fields, including medicinal chemistry.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12(26)14-6-5-7-15(10-14)21-18(27)11-28-20-19-24-23-13(2)25(19)17-9-4-3-8-16(17)22-20/h3-10H,11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNOMPDWAGPSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Acetylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide

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